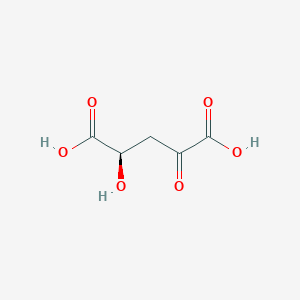
D-4-Hydroxy-2-oxoglutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-4-hydroxy-2-oxoglutaric acid is a 4-hydroxy-2-oxoglutaric acid having D-configuration. It is a conjugate acid of a D-4-hydroxy-2-oxoglutarate(2-).
D-4-Hydroxy-2-oxoglutarate, also known as D-4-hydroxy-2-ketoglutaric acid, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. D-4-Hydroxy-2-oxoglutarate is soluble (in water) and a moderately acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
1. Biochemical Role and Diversity
D-4-Hydroxy-2-oxoglutarate, also known as 2-oxoglutarate or 2OG, is integral in various biochemical processes. The diverse roles of 2-oxoglutarate-dependent oxygenases (2OGXs) encompass a range of oxidative reactions such as hydroxylations, N-demethylations, ring formations, rearrangements, desaturations, and halogenations. These enzymes function in crucial biological processes including collagen biosynthesis, plant and animal development, transcriptional regulation, nucleic acid modification/repair, fatty acid metabolism, and secondary metabolite biosynthesis. In medicine, they are therapeutic targets for conditions like anemia and cancer, and in agrochemistry, they play a role in herbicide degradation (Islam et al., 2018).
2. Structural Insights and Catalytic Mechanisms
Structural studies of 2-oxoglutarate-dependent oxygenases reveal a double-stranded β-helix core fold that supports a highly conserved triad of iron binding residues and a less conserved 2-oxoglutarate co-substrate binding site. The variability in primary substrate binding elements among these enzymes contributes to their vast range of biochemical functions (McDonough et al., 2010).
3. Inhibition and Therapeutic Potential
The inhibition of 2-oxoglutarate-dependent oxygenases, particularly those that regulate transcription, offers significant therapeutic potential. These enzymes are targeted for various diseases, including anemia, inflammation, and cancer. The development of inhibitors for these enzymes has roots in agriculture, extending to clinical applications in cardioprotection (Rose et al., 2011).
4. Industrial Applications
In industrial contexts, 2-oxoglutarate-dependent oxygenases are versatile biocatalysts for the activation of C–H bonds. Their ability to accept a variety of small and large molecules makes them promising candidates for the manufacture of amino acids and antibiotics (Peters & Buller, 2019).
5. Evolution and Diversity in Plants
The 2-oxoglutarate-dependent dioxygenase superfamily is a significant enzyme family in the plant genome, involved in various metabolic processes. Evolutionary analysis in plants shows diversification in this enzyme class, particularly in the DOXC class, which is involved in specialized metabolism of phytochemicals (Kawai et al., 2014).
6. Role in Translation Control
2-Oxoglutarate-dependent oxygenases, such as OGFOD1, are involved in translation control through the hydroxylation of ribosomal proteins. The activity of these enzymes influences translational stress pathways, highlighting their importance in cellular growth and response mechanisms (Singleton et al., 2014).
Eigenschaften
Produktname |
D-4-Hydroxy-2-oxoglutarate |
|---|---|
Molekularformel |
C5H6O6 |
Molekulargewicht |
162.1 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m1/s1 |
InChI-Schlüssel |
WXSKVKPSMAHCSG-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(=O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



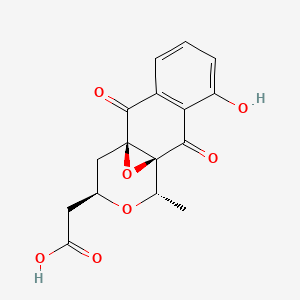
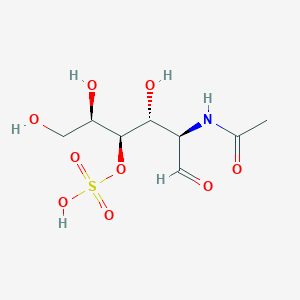
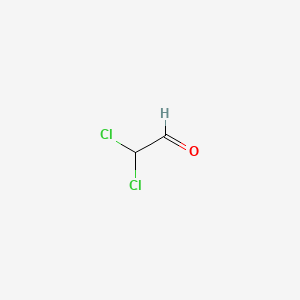
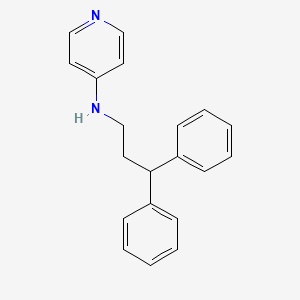

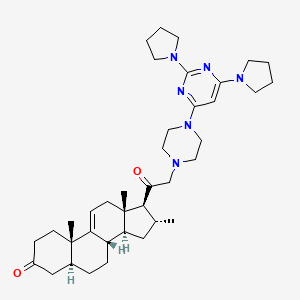
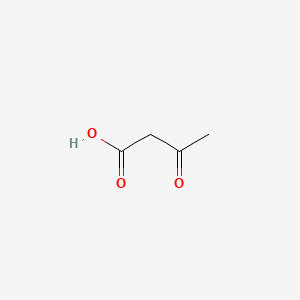

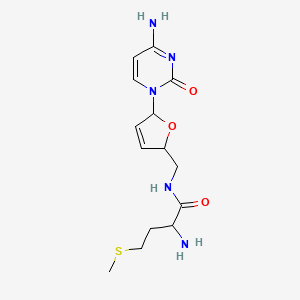
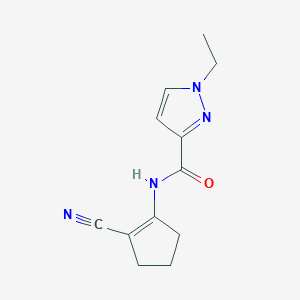
![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)
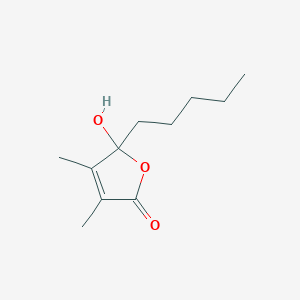

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)